(1-Methylcyclohexyl)acetate

Description

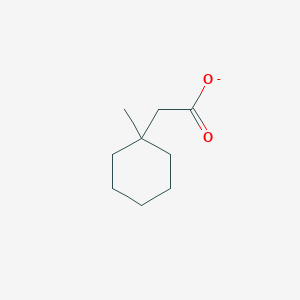

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylcyclohexyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-9(7-8(10)11)5-3-2-4-6-9/h2-7H2,1H3,(H,10,11)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBPRPATSZONGJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)CC(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15O2- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591477 | |

| Record name | (1-Methylcyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16737-30-7 | |

| Record name | (1-Methylcyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Methylcyclohexyl Acetate and Its Derivatives

Esterification Reactions for (1-Methylcyclohexyl)acetate Synthesis

The formation of this compound is most commonly achieved through the esterification of 1-methylcyclohexanol (B147175). This can be accomplished via direct reaction with acetic acid, mediation by acetic anhydride (B1165640), or through transesterification processes.

Direct Esterification Approaches

Direct esterification involves the reaction of an alcohol with a carboxylic acid in the presence of a catalyst. In the case of this compound synthesis, 1-methylcyclohexanol is reacted with acetic acid. libretexts.org Strong acids like sulfuric acid or phosphoric acid are often employed as catalysts. libretexts.orgacs.org The reaction is reversible, and to drive the equilibrium towards the product, it is common to remove the water formed during the reaction. acs.org

A study on the esterification of 2-methylcyclohexanol (B165396) with acetic acid under solvent-free conditions utilized a sulfonic acid ion-exchange resin as a catalyst. google.com The reaction was carried out by heating the reactants at temperatures between 80 and 150°C. google.com Another approach involves the use of a dried Dowex H+ cation-exchange resin, with or without sodium iodide, which has proven effective for various esterification reactions. nih.gov

Table 1: Catalysts and Conditions for Direct Esterification

| Catalyst | Reactants | Conditions | Yield | Reference |

| Sulfonic acid ion-exchange resin | 2-Methylcyclohexanol, Acetic Acid | 80-150°C, solvent-free | High | google.com |

| Dried Dowex H+/NaI | Cyclohexanol (B46403), Acetic Acid | Room Temperature | >95% | nih.gov |

| Sulfuric Acid | Cyclohexanol, Acetic Acid | Not specified | Not specified | acs.org |

Acetic Anhydride Mediated Esterification

Acetic anhydride is a highly effective acetylating agent for the synthesis of esters from alcohols. The reaction of 1-methylcyclohexanol with acetic anhydride provides an alternative route to this compound. This method is often preferred as the byproduct, acetic acid, is less problematic to remove than water. google.com

Various catalysts can be employed to facilitate this reaction. For instance, montmorillonite (B579905) K10, a type of clay, has been used as a heterogeneous catalyst for the acetylation of alcohols with acetic anhydride. researchgate.net Other catalysts include vanadyl sulfate, which has been shown to be effective for the acetylation of alcohols and phenols in solvent-free conditions. frontiersin.org Additionally, a study demonstrated the synthesis of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate (B1210297) by refluxing the corresponding alcohol with acetic anhydride in the presence of zinc chloride. researchgate.net

Table 2: Catalysts for Acetic Anhydride Mediated Esterification

| Catalyst | Substrate | Yield | Reference |

| Montmorillonite K10 | Alcohols | Up to 94% | researchgate.net |

| Vanadyl Sulfate | Thymol, other alcohols | 80% (Thymyl acetate) | frontiersin.org |

| Zinc Chloride | 1-(Cyano(4-methoxyphenyl)methyl)cyclohexanol | Not specified | researchgate.net |

| Sodium Bicarbonate | Primary Alcohols and Phenols | Good to Excellent | mdpi.com |

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This method can be used to synthesize this compound by reacting a simple acetate ester, such as methyl acetate or ethyl acetate, with 1-methylcyclohexanol in the presence of a catalyst. organic-chemistry.orgbiofueljournal.com

Catalysts for transesterification can be acidic or basic. Zinc cluster catalysts have been shown to be efficient for the conversion of alcohols to their corresponding acetates by refluxing in ethyl acetate. organic-chemistry.org Another study highlighted the use of a flow-type membrane reactor with a zeolite membrane for the transesterification of methyl acetate, which can shift the equilibrium and improve the yield of the desired ester. elsevierpure.com The reversible nature of transesterification often requires strategies to drive the reaction to completion, such as removing the alcohol byproduct. biofueljournal.com

Precursor Synthesis and Functionalization Pathways

Cyclohexanol Derivatives as Key Intermediates

1-Methylcyclohexanol serves as the direct precursor for the synthesis of this compound. It can be synthesized through various methods, including the reaction of cyclohexanone (B45756) with a methylmagnesium halide (Grignard reagent) or through the oxymercuration-reduction of 1-methylcyclohexene. orgsyn.org The latter method involves the reaction of the alkene with mercury(II) acetate followed by reduction with sodium borohydride, yielding the alcohol. orgsyn.org

Furthermore, other cyclohexanol derivatives can be utilized as starting materials for the synthesis of a variety of esters. For example, 2-methylcyclohexanol can be obtained through the hydrogenation of o-cresol (B1677501) and subsequently esterified to produce 2-methylcyclohexyl acetate. google.com

Hydrogenation Routes to Cyclohexyl Precursors

Hydrogenation of aromatic compounds is a key industrial process for producing cyclohexyl precursors. For instance, the hydrogenation of toluene (B28343) produces methylcyclohexane (B89554), which can serve as a precursor in various syntheses. scioninstruments.comannexpublishers.com This reaction is typically carried out over a metal catalyst, such as platinum, rhodium, or nickel, under specific temperature and pressure conditions. scioninstruments.comannexpublishers.comsci-hub.se

Recent research has focused on developing more efficient and stable catalysts for toluene hydrogenation. Bimetallic catalysts, such as PtRh and Ni-Re, have shown enhanced activity and stability compared to their monometallic counterparts. annexpublishers.comsci-hub.se For example, PtRh bimetallic nanoparticles have demonstrated 100% yield of methylcyclohexane at 30°C and atmospheric pressure. sci-hub.se Similarly, a novel Ni-Re super-alloy catalyst has been found to be highly efficient for the rapid hydrogenation of toluene to methylcyclohexane under mild conditions. annexpublishers.com

Table 3: Catalysts for Toluene Hydrogenation

| Catalyst | Conditions | Product Yield | Reference |

| PtRh Bimetallic Nanoparticles | 30°C, 0.1 MPa H₂ | 100% Methylcyclohexane | sci-hub.se |

| Ni-Re Super-Alloy | Mild conditions | High | annexpublishers.com |

| Pt-based catalysts | Not specified | Not specified | annexpublishers.com |

Novel Catalytic Strategies in this compound Synthesis

The synthesis of esters, particularly from sterically hindered tertiary alcohols such as 1-methylcyclohexanol, presents unique challenges, including slow reaction rates and the potential for elimination side-products. Modern catalytic strategies are being developed to overcome these hurdles, offering milder reaction conditions and improved yields.

Phase-Transfer Catalysis in Ester Transformations

Phase-Transfer Catalysis (PTC) is a powerful methodology that facilitates reactions between reactants located in separate immiscible phases (e.g., aqueous and organic). scribd.com By employing a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, an anionic nucleophile can be transported from the aqueous phase to the organic phase to react with an organic substrate. crdeepjournal.org

While PTC is highly successful for many reaction types, its application to the esterification of tertiary alcohols is less common and requires specific conditions due to the lower reactivity of these substrates. phasetransfercatalysis.comajol.info For the synthesis of this compound from 1-methylcyclohexanol, a solid-liquid PTC procedure is generally more effective than a liquid-liquid system. ajol.info This involves using a solid base, such as anhydrous sodium carbonate, with the catalyst and reactants in an organic solvent. The choice of catalyst, solvent, and reaction temperature are critical factors influencing the reaction's success. mdpi.com For instance, tetrabutylammonium (B224687) bromide (TBAB) is a commonly used catalyst for such transformations. phasetransfercatalysis.com The reaction temperature is often the most significant parameter affecting the conversion rate in PTC esterifications. mdpi.com

Table 1: Comparison of PTC Conditions for Esterification

| Parameter | Liquid-Liquid PTC | Solid-Liquid PTC | Relevance to this compound |

|---|---|---|---|

| Phases | Organic Solvent / Aqueous Base (e.g., 30% NaOH) | Organic Solvent / Solid Base (e.g., anhydrous Na2CO3) | Solid-liquid PTC is preferred for less reactive tertiary alcohols. ajol.info |

| Substrate Reactivity | Effective for primary and secondary alcohols. ajol.info | Required for sterically hindered or less reactive alcohols, including tertiary ones. ajol.info | As 1-methylcyclohexanol is a tertiary alcohol, this method is more suitable. |

| Catalyst Example | Benzyltriethylammonium chloride ajol.info | Tetrabutylammonium bromide (TBAB) phasetransfercatalysis.com | TBAB is a common and effective choice. |

| Conditions | Often performed at room temperature. ajol.info | May require elevated temperatures to drive the reaction. mdpi.com | Higher temperatures can increase reaction rate but must be controlled to avoid side reactions. |

This table summarizes typical conditions for phase-transfer catalysis in esterification reactions.

Photoredox Catalysis for C-O Bond Activation

Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling the formation of traditionally difficult bonds under remarkably mild conditions. princeton.edu This strategy relies on a photocatalyst that, upon absorbing visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. diva-portal.org

For the synthesis of this compound, photoredox catalysis offers innovative pathways for C-O bond activation and formation. beilstein-journals.org One approach involves the activation of the tertiary alcohol, 1-methylcyclohexanol, by converting it into a more redox-active species, such as an oxalate (B1200264) ester. diva-portal.org This intermediate can then undergo a photoredox-catalyzed reaction to form the desired ester. Another strategy involves the use of acyloxime esters as bifunctional reagents in a photoredox-catalyzed process that allows for the construction of congested tertiary C–O bonds, which is directly applicable to the structure of this compound. acs.org These methods avoid the harsh conditions of traditional esterification and can often be performed at room temperature. diva-portal.org

Table 2: Examples of Photoredox Catalysis Systems for C-O Bond Formation

| Photocatalyst | Activation Method | Substrates | Key Feature |

|---|---|---|---|

| Iridium-based complexes | Conversion of alcohol to oxalate salt. diva-portal.org | Alcohols, Sulfinyl imines | Activation of C-O bond in alcohols for coupling. diva-portal.org |

| Not specified | Use of acyloxime esters as bifunctional reagents. acs.org | Alkenes, Acyloxime esters | Direct formation of congested tertiary C–O bonds. acs.org |

This table presents various strategies within photoredox catalysis relevant to ester synthesis.

Transition-Metal-Free Approaches in Related Functionalizations

Driven by the goals of green chemistry, there is a growing interest in developing synthetic methods that avoid the use of transition metals, which can be costly and toxic. grafiati.com Several transition-metal-free strategies for C-O bond formation and esterification have been reported.

One such method involves the direct, visible-light-induced synthesis of esters from alcohols without a metal photocatalyst. researchgate.net Another approach utilizes a combination of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) and tetra-n-butylammonium bromide (TBAB) with an oxidant like oxone for the cross-esterification of alcohols. researchgate.net Furthermore, methods for the esterification of amides via the selective cleavage of the N-C bond using a simple base like potassium phosphate (B84403) (K3PO4) under mild, metal-free conditions have been developed. organic-chemistry.orgnih.gov These approaches, while not all directly demonstrated on this compound, represent a frontier in ester synthesis that offers operational simplicity and a better environmental profile. nih.gov

Stereoselective Synthesis and Isomer Control

The molecule this compound itself is achiral because the carbon atom bonded to the acetate group is tertiary and thus not a stereocenter. However, the principles of stereoselective synthesis are crucial when preparing derivatives of this compound where additional substituents on the cyclohexane (B81311) ring create stereoisomers (diastereomers and/or enantiomers).

For example, the synthesis of 2-methylcyclohexyl acetate results in a mixture of cis and trans diastereomers. ontosight.ai Controlling the stereochemical outcome of reactions on substituted cyclohexane rings is a fundamental challenge in organic synthesis. Methodologies to achieve this include:

Substrate-Controlled Diastereoselection: The existing stereochemistry of a substituted cyclohexanol precursor can direct the approach of a reagent to one face of the molecule over the other.

Reagent-Controlled Synthesis: The use of sterically demanding reagents can favor the formation of the thermodynamically more stable isomer.

Catalytic Asymmetric Synthesis: For the synthesis of chiral, non-racemic derivatives, chiral catalysts are employed. For instance, the asymmetric hydrogenation of enol acetates using rhodium catalysts with chiral phosphine-phosphite ligands is a powerful method for producing chiral esters with high enantioselectivity. acs.org Similarly, biocatalytic processes using enzymes like oxynitrilases or transaminases can achieve high stereoselectivity in the synthesis of substituted cyclohexane derivatives. google.comgoogle.com

The structure and stereochemistry of complex substituted cyclohexane products are often confirmed by advanced analytical techniques, including 2D NMR experiments and single-crystal X-ray analysis. beilstein-journals.org

Process Optimization and Yield Enhancement Strategies

Maximizing the yield and efficiency of the synthesis of this compound, especially on an industrial scale, requires careful process optimization. Given that the substrate is a tertiary alcohol, a key challenge is to favor the esterification reaction over the competing elimination reaction (dehydration) that forms methylcyclohexene.

Several strategies have been proven effective for the esterification of tertiary alcohols:

Removal of Byproducts: In esterifications using an acid anhydride, the carboxylic acid byproduct can promote side reactions. A patented process for tertiary alcohols involves continuously removing the liberated acid by co-distillation with an excess of the acid anhydride. This drives the reaction toward completion and can achieve yields over 95% without a catalyst. google.com

Catalyst Selection: While some processes can be run without a catalyst, others benefit from their use. Reusable solid acid catalysts, such as sulfonic acid ion-exchange resins or certain metal halides (e.g., of indium, zinc, or iron), offer advantages in terms of separation and catalyst recycling. wipo.intgoogle.com

Optimized Coupling Reagents: The Steglich esterification, which uses a carbodiimide (B86325) coupling agent and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), is effective under mild conditions. rsc.org This method is known to work well even for sterically hindered tertiary alcohols, providing good to excellent yields where traditional Fischer esterification would fail. rsc.org

Solvent-Free Conditions: Performing the reaction without a solvent can simplify purification, reduce waste, and lower costs. A process for preparing ortho-methylcyclohexyl acetate utilizes solvent-free conditions with a resin catalyst, followed by vacuum rectification to purify the product and achieve high yields. google.com

Kinetic Analysis: A thorough understanding of the reaction kinetics can serve as a tool for rational process optimization, allowing for the use of equimolar amounts of reagents and avoiding the need for water scavengers. nih.gov

Table 3: Yield Enhancement Strategies for Tertiary Alcohol Esterification

| Strategy | Description | Example | Reference |

|---|---|---|---|

| Byproduct Removal | Continuous distillation of the carboxylic acid byproduct along with excess anhydride to drive equilibrium. | Esterification of linalool (B1675412) with acetic anhydride. | google.com |

| Reusable Catalysis | Use of solid acid catalysts that can be easily filtered out and reused for subsequent batches. | Indium, gallium, zinc, or iron halides; sulfonic acid resins. | wipo.intgoogle.com |

| Mild Coupling Agents | Employment of Steglich conditions (carbodiimide + DMAP) to facilitate esterification under mild conditions. | Esterification of t-butyl alcohol. | rsc.org |

| Solvent-Free Reaction | Conducting the reaction with neat reagents to increase efficiency and reduce solvent waste. | Synthesis of ortho-methylcyclohexyl acetate. | google.com |

This table outlines key strategies for optimizing the synthesis of esters from tertiary alcohols like 1-methylcyclohexanol.

Structural Elucidation and Stereochemical Investigations of 1 Methylcyclohexyl Acetate

Conformational Analysis of the Cyclohexyl Ring System

The conformational landscape of (1-Methylcyclohexyl)acetate is primarily dictated by the flexible cyclohexane (B81311) ring, which predominantly adopts a chair conformation to minimize angular and torsional strain.

In monosubstituted cyclohexanes, the substituent generally prefers the equatorial position to avoid steric strain arising from 1,3-diaxial interactions. libretexts.orglibretexts.org For methylcyclohexane (B89554), the equatorial conformer is more stable than the axial conformer by approximately 7.6 kJ/mol. libretexts.org This energy difference, known as the A-value, quantifies the steric bulk of a substituent. In this compound, both the methyl and the acetate (B1210297) groups are attached to the same carbon atom (C1). This disubstitution pattern leads to two distinct chair conformers.

Due to the gem-disubstitution at the C1 position, one substituent must be axial and the other equatorial in any given chair conformation. The relative stability of the two possible chair conformers is determined by the steric demands of the methyl versus the acetate group. Generally, the bulkier group will preferentially occupy the more spacious equatorial position to minimize steric hindrance. The A-value for a methyl group is approximately 1.7 kcal/mol (about 7.1 kJ/mol), while the A-value for an acetate group is generally smaller, around 0.7 kcal/mol. This suggests that the conformer with the methyl group in the equatorial position and the acetate group in the axial position would be more stable.

Table 1: Estimated Conformational Energy Differences in this compound

| Conformer | Axial Substituent | Equatorial Substituent | Estimated Relative Energy (kJ/mol) |

| A | Acetate | Methyl | 0 (More Stable) |

| B | Methyl | Acetate | ~4.2 |

Note: The relative energy is estimated based on the difference in A-values between a methyl and an acetate group. Actual values may vary.

This preference is driven by the minimization of 1,3-diaxial interactions between the axial substituent and the axial hydrogens on carbons 3 and 5 of the cyclohexane ring.

Rotation around the single bonds in this compound gives rise to different conformers. The rotation of the acetate group and the methyl group can be analyzed. Computational studies on the structurally similar (1-methylcyclohexyl)acetic acid have provided insights into the rotational barriers. For the axial and equatorial stereoisomers of (1-methylcyclohexyl)acetic acid, the calculated rotational barriers for the C(1)–C(8) bond (equivalent to the C1-C(acetate) bond) are 4.11 and 4.91 kcal/mol, respectively. researchgate.net These values suggest a moderate restriction to rotation around this bond.

The internal rotation of the methyl group within the acetyl moiety also contributes to the conformational landscape. In various acetate-containing compounds, the barrier to this methyl group rotation is typically low. For instance, in phenyl acetate, the V3 barrier to methyl internal rotation is approximately 136 cm⁻¹ (about 1.6 kJ/mol). nih.gov

Table 2: Estimated Rotational Barriers in this compound and Related Compounds

| Bond | Compound | Isomer | Rotational Barrier (kcal/mol) |

| C1-C(acetate) | (1-methylcyclohexyl)acetic acid | Axial | 4.11 researchgate.net |

| C1-C(acetate) | (1-methylcyclohexyl)acetic acid | Equatorial | 4.91 researchgate.net |

| O=C-CH₃ | Phenyl Acetate | - | ~0.4 |

Note: Data for (1-methylcyclohexyl)acetic acid is used as an estimate for this compound.

Stereoisomerism and Diastereoselectivity Studies

This compound possesses a stereocenter at the C1 position, making it a chiral molecule. However, as it is typically synthesized from achiral starting materials without the use of a chiral catalyst or resolving agent, it is obtained as a racemic mixture of two enantiomers.

Studies on the diastereoselective synthesis of related compounds provide insights into the stereochemical outcomes of reactions involving the cyclohexyl ring. For example, the synthesis of various substituted cyclohexanones and their derivatives often proceeds with high diastereoselectivity, influenced by the existing stereocenters and the reaction conditions. beilstein-journals.orguv.es In the context of this compound, if a chiral center were introduced elsewhere in the molecule, or if the synthesis were to proceed via a diastereoselective route, the formation of diastereomers would be possible. For instance, the conversion of cycloheptane (B1346806) to 2-iodo-1-methylcyclohexyl acetate has been reported, highlighting a reaction where stereochemistry is a key consideration. rsc.org

Influence of Substituents on Molecular Geometry and Reactivity

The methyl and acetate substituents at the C1 position significantly influence the molecular geometry and reactivity of this compound. The gem-dimethyl effect, or Thorpe-Ingold effect, suggests that the presence of two substituents on a carbon atom can alter the bond angles and favor certain conformations, which in turn can affect reaction rates.

The electron-withdrawing nature of the acetate group can influence the reactivity of the adjacent cyclohexyl ring. For instance, in solvolysis reactions of cyclohexyl derivatives, the nature and orientation of substituents play a crucial role in determining the reaction rate and mechanism. rsc.orgchimia.ch The steric bulk of the 1-methylcyclohexyl group can also influence the accessibility of the ester carbonyl group to nucleophiles. Studies on the hydrolysis of various methylcyclohexyl acetates have shown that the rate of reaction is dependent on the conformation of the acetoxy group (axial vs. equatorial). rsc.org

Table 3: Steric and Electronic Parameters of Substituents

| Substituent | van der Waals Radius (Å) | Inductive Effect |

| Methyl (-CH₃) | 2.0 | Weakly electron-donating |

| Acetate (-OAc) | Varies | Electron-withdrawing |

These substituent effects are a combination of steric hindrance and electronic influences that modulate the stability of transition states in chemical reactions.

Intermolecular Interactions and Hydrogen Bonding

As this compound lacks a hydrogen bond donor, it cannot form hydrogen bonds with itself. nih.gov However, the oxygen atoms of the carbonyl and ether functionalities of the acetate group can act as hydrogen bond acceptors. nih.gov In the presence of suitable donor molecules, such as water or alcohols, this compound can participate in intermolecular hydrogen bonding.

Table 4: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor |

| Hydrogen Bonding | C-H (cyclohexyl) | O=C (acetate) |

| Hydrogen Bonding | C-H (cyclohexyl) | O-C (acetate) |

| van der Waals | Molecule-Molecule | - |

The capacity of the acetate group to accept hydrogen bonds is a key factor in its interaction with other molecules and its behavior in different solvent environments.

Mechanistic Studies of Chemical Reactivity and Transformations

Ester Hydrolysis and Formation Mechanisms

The ester linkage in (1-Methylcyclohexyl)acetate is susceptible to hydrolysis under both acidic and basic conditions, and can be formed via the reverse reaction, esterification.

Base-catalyzed hydrolysis, or saponification, follows a nucleophilic acyl substitution pathway. A hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com This is followed by the elimination of the 1-methylcyclohexyloxide anion, which is a relatively poor leaving group but is facilitated by the formation of the stable carboxylate salt. The reaction is effectively irreversible because the final step is an acid-base reaction where the departing alkoxide deprotonates the newly formed carboxylic acid, driving the equilibrium toward the products. chemistrysteps.commasterorganicchemistry.com

Kinetic studies on related methylcyclohexyl acetates have shown that the rate of alkaline hydrolysis is highly dependent on the stereochemistry of the acetoxy group. Esters with an equatorial acetoxy group are hydrolyzed more rapidly than those with an axial group. This is attributed to steric factors and the relative ease of approach for the incoming nucleophile. rsc.org

Table 1: Relative Rates of Alkaline Hydrolysis for Methylcyclohexyl Acetates This table illustrates the influence of the substituent's stereochemistry on reaction rates in related compounds.

| Compound | Conformation of Acetoxy Group | Relative Rate of Hydrolysis |

|---|---|---|

| trans-4-tert-Butylcyclohexyl acetate (B1210297) | Equatorial | 1.00 |

| cis-4-tert-Butylcyclohexyl acetate | Axial | 0.23 |

| cis-3-Methylcyclohexyl acetate | Predominantly Equatorial | 0.85 |

| trans-3-Methylcyclohexyl acetate | Predominantly Axial | 0.30 |

| trans-2-Methylcyclohexyl acetate | Predominantly Equatorial | 0.28 |

| cis-2-Methylcyclohexyl acetate | Predominantly Axial | 0.12 |

Data derived from studies on the conformation and reactivity of cyclohexyl acetates. rsc.org

Radical-Mediated Reaction Pathways

This compound and its parent alcohol, 1-methylcyclohexanol (B147175), can serve as precursors to the 1-methylcyclohexyl radical, which can participate in various synthetic transformations. These reactions often leverage photoredox catalysis to generate the radical intermediate under mild conditions.

The concept of C-H bond functionalization involves the direct conversion of a C-H bond into a C-C, C-O, or C-N bond, offering a more efficient synthetic route compared to traditional methods that rely on pre-functionalized starting materials. mt.comresearchgate.net Radical-mediated C-H functionalization, such as the Minisci reaction, is particularly effective for electron-deficient heteroarenes. nsf.gov

In this context, the 1-methylcyclohexyl radical can be generated from derivatives of its parent alcohol. For instance, lithium 2-((1-methylcyclohexyl)oxy)-2-oxoacetate, derived from 1-methylcyclohexanol, serves as an efficient precursor. nsf.gov Under visible-light photoredox catalysis with an iridium photocatalyst, the oxalate (B1200264) salt is oxidized, leading to decarboxylation and the formation of the tertiary 1-methylcyclohexyl radical. This radical can then engage in Minisci-type reactions, adding to protonated nitrogen heterocycles to achieve C-H alkylation with high regioselectivity. nsf.gov

Table 2: Photoredox-Catalyzed C-H Functionalization using a 1-Methylcyclohexyl Radical Precursor

| Heterocyclic Substrate | Product | Yield (%) |

|---|---|---|

| Lepidine | 2-(1-Methylcyclohexyl)-4-methylquinoline | 85 |

| Quinoline (B57606) | 2-(1-Methylcyclohexyl)quinoline | 82 |

| Pyridine | 2,6-Bis(1-methylcyclohexyl)pyridine | 60 |

Data from studies on the use of tert-alkyl oxalate salts as radical precursors. nsf.gov

Carbon radicals generated from alcohols can also undergo nucleophilic addition to suitable acceptors. diva-portal.orgacs.org The 1-methylcyclohexyl radical, formed via photoredox catalysis from its corresponding alkyl oxalate-activated alcohol, can be coupled to sulfinyl imines. diva-portal.org This reaction provides a pathway for the synthesis of unnatural α-amino acids. The process involves the one-electron oxidation of the oxalate salt, which fragments to release the 1-methylcyclohexyl radical. This radical then adds to the imine, and the resulting intermediate is reduced and protonated to yield the final amino acid precursor. diva-portal.org The use of a chiral auxiliary on the imine can impart a high degree of stereoselectivity to the addition. diva-portal.org

Substitution and Elimination Reaction Mechanisms

The cyclohexane (B81311) framework of this compound imposes significant conformational constraints that influence the mechanisms and outcomes of substitution and elimination reactions.

Elimination reactions of cyclohexyl systems, particularly E2 reactions, are subject to strict stereoelectronic requirements. The E2 mechanism requires an anti-periplanar arrangement of the leaving group and a β-hydrogen, which in a cyclohexane ring translates to a trans-diaxial orientation. libretexts.orgiitk.ac.inchemistrysteps.com

For a derivative of this compound where the acetate is converted to a better leaving group (e.g., a tosylate), elimination would lead to a mixture of two possible alkenes: 1-methylcyclohexene (the endocyclic, Zaitsev product) and methylenecyclohexane (B74748) (the exocyclic, Hofmann product).

The ratio of these products is determined not necessarily by the thermodynamic stability of the resulting alkene, but by the availability of β-hydrogens in the required anti-periplanar (axial) position relative to the axial leaving group. libretexts.orgrsc.org

Formation of 1-methylcyclohexene: Requires the removal of a hydrogen from the C2 or C6 position.

Formation of methylenecyclohexane: Requires the removal of a hydrogen from the methyl group.

Studies on related 1-methylcyclohexyl derivatives show that the proportions of the olefinic products are heavily influenced by the nature of the leaving group and the base used, as much as by the conformational features of the substrate. rsc.org The rigid stereoelectronic demand of the E2 transition state can lead to the formation of the less stable alkene if its formation from the available conformation is kinetically favored. libretexts.org

Neighboring group participation (NGP), or anchimeric assistance, occurs when a functional group within the reacting molecule acts as an internal nucleophile, affecting the reaction rate and stereochemistry. wikipedia.orgdalalinstitute.com An acetate group is a classic example of a participating group. libretexts.orgnih.gov

Regioselectivity and Diastereoselectivity in Complex Reactions

The stereochemical and regiochemical outcomes of reactions involving cyclohexyl derivatives are often influenced by the inherent conformational preferences of the six-membered ring and the nature of the reactants and catalysts involved.

In the context of C-H insertion reactions, the choice of a chiral catalyst can exert significant control over both diastereoselectivity and regioselectivity. For instance, studies on substituted cyclohexyl diazoacetates have demonstrated that a suitable match between the enantiomer of the starting material and the chiral dirhodium(II) carboxamidate catalyst can lead to the formation of a single product with high diastereocontrol. acs.org Specifically, the reaction of enantiomerically pure (1S,2R)-cis-2-methylcyclohexyl diazoacetate with a specific chiral rhodium catalyst results in the formation of all-cis-(1R,5R,9R)-9-methyl-2-oxabicyclo[4.3.0]nonan-3-one with complete diastereocontrol. Conversely, a mismatch in the catalyst's configuration leads to a mixture of products. acs.org This high degree of stereocontrol is attributed to the catalyst's ability to favor insertion into equatorial C-H bonds. acs.org

Furthermore, the regioselectivity of such reactions can also be dictated by the catalyst. The same (1S,2R)-cis-2-methylcyclohexyl diazoacetate, when treated with a different dirhodium(II) catalyst, yields (1S,5R)-5-methyl-2-oxabicyclo[4.3.0]nonan-3-one with almost perfect selectivity. acs.org Similar high levels of stereo- and regiocontrol are achievable with trans-2-methylcyclohexyl diazoacetates. acs.org These findings underscore the profound influence of the catalyst in directing the reaction pathway towards a specific regio- and stereoisomer. The underlying principle for this control lies in the conformational suitability established by the match or mismatch between the catalyst and the carbene intermediate. acs.org

In radical reactions, the introduction of a 1-methylcyclohexyl group into heterocyclic compounds has been shown to proceed with high regioselectivity. For example, the reaction with quinoline results in the 2-substituted product with a 94:6 regioselectivity. nsf.gov This is in contrast to reactions with secondary carbon radicals, which tend to produce a nearly statistical mixture of C-2 and C-4 regioisomers. nsf.gov

The diastereoselective alkylation of related systems, such as 1-methylcyclohexa-2,5-diene-1-carboxylic acid, has also been investigated. These studies show that under various conditions, the formation of alkylated products can be completely stereoselective. nih.gov

The table below summarizes the observed selectivity in reactions involving cyclohexyl derivatives.

| Reactant | Catalyst/Reagent | Major Product | Selectivity |

| (1S,2R)-cis-2-Methylcyclohexyl diazoacetate | Rh₂(4(S)-MPPIM)₄ | all-cis-(1R,5R,9R)-9-Methyl-2-oxabicyclo[4.3.0]nonan-3-one | Complete diastereocontrol acs.org |

| (1S,2R)-cis-2-Methylcyclohexyl diazoacetate | Rh₂(5(S)-MEPY)₄ | (1S,5R)-5-Methyl-2-oxabicyclo[4.3.0]nonan-3-one | Virtually complete selectivity acs.org |

| Quinoline | 1-Methylcyclohexyl radical precursor | 2-(1-Methylcyclohexyl)quinoline | 94:6 regioselectivity nsf.gov |

| 1-Methylcyclohexa-2,5-diene-1-carboxylic acid | Various alkylating agents | Alkylated products | Completely stereoselective nih.gov |

Kinetic Investigations of Reaction Processes

Kinetic studies provide quantitative data on reaction rates, offering insights into reaction mechanisms and the factors that influence them. The hydrolysis of esters, including those with a cyclohexyl moiety, has been a subject of such investigations.

The alkaline hydrolysis of various methylcyclohexyl acetates has been studied in aqueous dioxane at different temperatures. rsc.org By comparing the hydrolysis rates of conformationally rigid cis- and trans-4-t-butylcyclohexyl acetates, where the acetoxy group is axial and equatorial, respectively, it is possible to deduce the conformational preferences of other substituted cyclohexyl acetates from their kinetic data. rsc.org

A study on the kinetics of olefin formation from 1-methylcyclohexanol and 1-methylcyclohexyl acetate has also been reported, highlighting the application of the acidity function (H₀)I to reactions in solvent mixtures of low polarity. uochb.cz

The neutral hydrolysis of methyl acetate has been investigated, with rate constants determined for both the uncatalyzed and acid-catalyzed reactions. northampton.ac.uk While not directly involving this compound, these studies provide a baseline for understanding the kinetics of ester hydrolysis.

The table below presents kinetic data for the hydrolysis of related acetate esters.

| Compound | Reaction | Solvent | Temperature (°C) | Rate Constant |

| Cyclohexyl acetate | Alkaline Hydrolysis | 1:1 Water-Dioxane | 40 | - rsc.org |

| cis-4-t-Butylcyclohexyl acetate (axial) | Alkaline Hydrolysis | 1:1 Water-Dioxane | 40 | - rsc.org |

| trans-4-t-Butylcyclohexyl acetate (equatorial) | Alkaline Hydrolysis | 1:1 Water-Dioxane | 40 | - rsc.org |

| Methyl acetate | Neutral Hydrolysis | - | 25 (extrapolated) | 0.17 x 10⁻⁸ s⁻¹ (uncatalyzed) northampton.ac.uk |

| Methyl acetate | Acetic Acid Catalyzed Hydrolysis | - | 25 (extrapolated) | 1.4 x 10⁻⁴ (mol/L)⁻¹ s⁻¹ northampton.ac.uk |

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds, including (1-methylcyclohexyl)acetate. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within this compound. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the protons. oregonstate.edulibretexts.org Protons in different chemical environments exhibit distinct signals. For instance, the protons of the methyl group attached to the quaternary carbon of the cyclohexane (B81311) ring and the protons of the acetate (B1210297) methyl group will have characteristic chemical shifts. The integration of the peak areas in a ¹H NMR spectrum provides a ratio of the number of protons contributing to each signal. docbrown.info Furthermore, spin-spin coupling between adjacent non-equivalent protons can lead to the splitting of signals, providing valuable information about the connectivity of atoms. docbrown.info

The chemical shifts in ¹H NMR are influenced by the proximity to electronegative atoms and unsaturated groups. libretexts.org In this compound, the protons on the carbons adjacent to the oxygen atom of the ester group are expected to be deshielded and appear at a lower field (higher ppm value) compared to the other cyclohexane protons.

A representative, though not specific to this compound, ¹H NMR data for a related compound, ethyl 2-((mesitylsulfinyl)amino)-2-(1-methylcyclohexyl)acetate, showed that yields could be calculated from ¹H NMR spectra using an internal standard like 1,3,5-trimethoxybenzene. diva-portal.org This highlights the quantitative application of ¹H NMR in reaction monitoring.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) |

| Cyclohexane ring protons (CH₂) | 1.2 - 1.8 |

| Methyl protons on cyclohexane (C-CH₃) | ~1.2 |

| Acetate methyl protons (O=C-CH₃) | ~2.0 |

Note: These are approximate values and can vary based on the solvent and the specific spectrometer frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Techniques

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. oregonstate.edu Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the total number of different carbon environments. chemguide.co.uk The chemical shift range for ¹³C NMR is much broader than for ¹H NMR, which often allows for the clear resolution of all carbon signals. oregonstate.edu

Key signals in the ¹³C NMR spectrum of this compound would include the carbonyl carbon of the acetate group, the quaternary carbon of the cyclohexane ring bonded to the oxygen and the methyl group, the other carbons of the cyclohexane ring, and the methyl carbons. The carbonyl carbon signal is typically found significantly downfield (higher ppm) due to the strong deshielding effect of the double-bonded oxygen. Quaternary carbons, those without any attached hydrogens, generally show weaker signals. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl carbon (C=O) | 165 - 180 |

| Quaternary ring carbon (C-O) | 70 - 90 |

| Cyclohexane ring carbons (CH₂) | 20 - 40 |

| Methyl carbon on cyclohexane (C-CH₃) | ~25 |

| Acetate methyl carbon (O=C-CH₃) | ~20 |

Note: These are approximate values and can vary based on the solvent and the specific spectrometer frequency.

Two-Dimensional NMR Spectroscopy in Structural Assignments

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for unambiguously assigning the ¹H and ¹³C NMR spectra of this compound.

A COSY spectrum reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This helps to piece together the spin systems within the molecule, confirming the connectivity of the cyclohexane ring protons.

An HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct assignment of proton signals to their corresponding carbon signals in the ¹³C NMR spectrum, providing definitive structural confirmation.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net For this compound, the most characteristic absorption would be the strong C=O stretching vibration of the ester carbonyl group, typically appearing in the range of 1735-1750 cm⁻¹. Another key feature would be the C-O stretching vibrations of the ester linkage, which usually appear as two bands in the 1000-1300 cm⁻¹ region. The presence of alkane C-H stretching and bending vibrations would also be observed.

In a study of N-methylpiperidine betaine (B1666868) hexafluorosilicate, the FTIR spectrum showed two distinct νC=O bands at 1749 and 1726 cm⁻¹, indicating the presence of two inequivalent carbonyl groups, a level of detail that FTIR can provide. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Ester (C=O) | Stretch | 1735 - 1750 |

| Ester (C-O) | Stretch | 1000 - 1300 |

| Alkane (C-H) | Stretch | 2850 - 3000 |

| Alkane (C-H) | Bend | ~1450 |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. libretexts.org When coupled with Gas Chromatography (GC), it becomes GC-MS, a method that first separates the components of a mixture before they are introduced into the mass spectrometer for analysis. researchgate.netijmca.com

For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern, which results from the breakdown of the molecular ion into smaller, charged fragments, provides a "fingerprint" that can be used to confirm the structure. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) and McLafferty rearrangements. libretexts.org

Application in Purity Assessment and Reaction Monitoring

GC-MS is an invaluable tool for assessing the purity of this compound. The gas chromatogram will show a peak for each component in the sample, and the area of each peak is proportional to the amount of that component present. This allows for the quantification of impurities.

Furthermore, GC-MS can be used to monitor the progress of the synthesis of this compound. By taking small aliquots of the reaction mixture at different time points and analyzing them by GC-MS, one can track the disappearance of starting materials and the appearance of the product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield and purity of the desired product. For instance, the synthesis of other compounds is monitored by GC-MS to identify various phytoconstituents. ekb.eg

Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS)

Two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) represents a powerful analytical technique for the separation and identification of components in complex volatile and semi-volatile mixtures. scispace.com This method enhances separation capacity by subjecting the entire sample to two distinct chromatographic separations. scispace.com The increased peak capacity and sensitivity make GCxGC-MS particularly suitable for analyzing intricate matrices, such as those found in petroleum, environmental samples, and biological extracts. nih.govnih.gov

In the context of analyzing compounds like this compound, GCxGC-MS offers significant advantages over traditional one-dimensional GC. Complex samples containing numerous structurally similar isomers, which would typically co-elute in a single-dimension separation, can be effectively resolved. For instance, the analysis of complex mixtures of carboxylic acids in petroleum, known as naphthenic acids, has been successfully achieved by converting the acids to their methyl esters and analyzing them by GCxGC-MS. nih.govresearchgate.net This approach has allowed for the identification of various cyclic and branched acids, including cyclohexyl derivatives. nih.gov

The methodology involves coupling two columns with different stationary phases (e.g., a nonpolar primary column and a mid-polar or polar secondary column) via a modulator. nih.gov The modulator traps and then rapidly re-injects fractions of the effluent from the first column into the second column. This process creates a highly detailed two-dimensional chromatogram where compounds are separated based on their volatility in the first dimension and their polarity in the second. When coupled with a time-of-flight mass spectrometer (TOF-MS), it provides high-resolution mass spectra for confident peak identification. nih.gov While specific studies focusing exclusively on this compound using GCxGC-MS are not prevalent, the technique's proven success in separating complex mixtures containing isomeric cyclohexyl esters underscores its applicability. nih.govnih.govresearchgate.net

Table 1: Illustrative GCxGC-MS Parameters for Analysis of Complex Ester Mixtures

| Parameter | First Dimension (¹D) | Second Dimension (²D) |

|---|---|---|

| Column | Nonpolar (e.g., DB-5) | Mid-polar (e.g., DB-17ms) |

| Length | 30 m | 1.5 m |

| Internal Diameter | 0.25 mm | 0.15 mm |

| Film Thickness | 0.25 µm | 0.15 µm |

| Carrier Gas | Helium | Helium |

| Flow Rate | 1.0 mL/min (constant) | - |

| Modulation Period | 6 s | - |

| MS Detector | Time-of-Flight (TOF) | - |

Note: This table represents typical parameters and may be adjusted based on the specific analytical challenge.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, the application of this technique to this compound is challenging because the compound is a liquid at room temperature. To obtain a crystal structure, the substance would need to be crystallized at low temperatures.

While there are no specific published crystal structures for this compound itself, studies on similar substituted cyclohexyl acetate derivatives provide insight into the expected solid-state conformation. researchgate.nettandfonline.com For example, the crystal structure of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate reveals that the cyclohexane ring adopts a stable chair conformation. researchgate.nettandfonline.com This is the most energetically favorable conformation for six-membered rings, minimizing steric and torsional strain.

In a hypothetical crystalline state of this compound, the cyclohexane ring would be expected to exist in a chair conformation. The substituents—the methyl group and the acetate group—would occupy specific positions on this ring. The acetate group is linked to the quaternary C1 carbon of the cyclohexyl ring. The molecular packing in the crystal would be governed by weak intermolecular forces, such as van der Waals interactions.

Table 2: Crystallographic Data for a Related Cyclohexyl Acetate Derivative

| Parameter | 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate |

|---|---|

| Empirical Formula | C₁₇H₂₁NO₃ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | a = 13.412 Å, b = 12.398 Å, c = 19.026 Å |

| Conformation | Cyclohexane ring in chair conformation |

Source: Synthesis and Crystal Structure of 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl Acetate researchgate.nettandfonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy in Chemical Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For this compound, the key chromophore (light-absorbing part of the molecule) is the carbonyl group (C=O) within the acetate function.

Saturated esters like this compound exhibit two characteristic electronic transitions:

A weak absorption resulting from an n→π* transition. This involves the promotion of an electron from a non-bonding (n) orbital on the oxygen atom to the anti-bonding π* orbital of the carbonyl group. ucalgary.camasterorganicchemistry.com This transition typically occurs in the 205-215 nm region. ucalgary.ca

A strong absorption from a π→π* transition, which involves the promotion of an electron from the bonding π orbital to the anti-bonding π* orbital of the carbonyl group. This transition requires more energy and thus occurs at a shorter wavelength, typically below 200 nm. ucalgary.ca

Due to the lack of extended conjugation in this compound, its UV-Vis spectrum is not expected to show strong absorption in the standard analytical range (above 220 nm). The primary n→π* transition is often weak (low molar absorptivity) and can be difficult to observe or use for quantitative analysis unless working with very pure, concentrated solutions and a high-performance spectrophotometer. masterorganicchemistry.com While UV-Vis spectroscopy is a powerful tool for analyzing compounds with extensive chromophoric systems, its utility for a simple saturated ester like this compound is limited to confirming the presence of the carbonyl functional group, and it is less suitable for quantification compared to chromatographic methods.

Table 3: Typical UV-Vis Absorption Maxima for Ester Carbonyl Groups

| Transition | Typical λₘₐₓ (nm) | Molar Absorptivity (ε) |

|---|---|---|

| n→π* | ~207 - 215 | Weak (< 100 L mol⁻¹ cm⁻¹) |

| π→π* | < 200 | Strong (> 1000 L mol⁻¹ cm⁻¹) |

Source: Spectroscopic Analysis of Esters ucalgary.ca

Derivatization Techniques for Enhanced Analytical Detection

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a particular analytical method. researchgate.netresearchgate.net For this compound, derivatization is generally not required for standard gas chromatography (GC) analysis, as it is a volatile and relatively stable compound. However, derivatization can be employed to enhance detection sensitivity for specific detectors or to improve chromatographic behavior in complex matrices. libretexts.org

A common strategy for analyzing esters involves hydrolysis to the parent alcohol and carboxylic acid, followed by derivatization of these functional groups. science.gov For this compound, this would yield 1-methylcyclohexanol (B147175) and acetic acid. These products can then be converted into derivatives that are more easily detected.

Common derivatization approaches include:

Silylation: This is a widely used technique where an active hydrogen (as in an alcohol) is replaced by a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS). research-solution.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to convert alcohols into their more volatile and thermally stable TMS ethers, which exhibit excellent chromatographic properties. research-solution.com

Acylation: This method can be used to introduce fluorinated groups into a molecule, which significantly enhances the response of an electron capture detector (ECD). udl.cat Although this compound is already an ester, its hydrolysis product (1-methylcyclohexanol) could be acylated with a reagent like heptafluorobutyric anhydride (B1165640).

Esterification: If analyzing the acetic acid portion after hydrolysis, it can be re-esterified using a reagent that introduces a chromophore or fluorophore. For example, using pentafluorobenzyl bromide (PFBBr) converts carboxylic acids into PFB esters, which are highly sensitive to ECD detection. researchgate.net

These techniques are particularly useful when trace-level quantification is necessary, as they can lower the limits of detection significantly.

Table 4: Common Derivatization Reactions for GC Analysis of Alcohols and Acids

| Technique | Reagent | Target Functional Group | Derivative Formed | Analytical Advantage |

|---|---|---|---|---|

| Silylation | BSTFA | Alcohol (-OH) | Trimethylsilyl Ether | Increased volatility and thermal stability. research-solution.com |

| Acylation | Heptafluorobutyric Anhydride | Alcohol (-OH) | Heptafluorobutyryl Ester | Enhanced sensitivity for Electron Capture Detector (ECD). udl.cat |

| Alkylation/Esterification | Pentafluorobenzyl Bromide (PFBBr) | Carboxylic Acid (-COOH) | Pentafluorobenzyl Ester | Enhanced sensitivity for Electron Capture Detector (ECD). researchgate.net |

Source: Derivatization Reactions and Reagents for Gas Chromatography Analysis researchgate.netresearch-solution.com

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations on Molecular Structure and Energetics

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov DFT calculations are instrumental in determining optimized molecular geometries, energies, and other electronic properties of (1-Methylcyclohexyl)acetate. Functionals like B3LYP combined with basis sets such as 6-31G(d) are commonly employed to balance accuracy and computational cost. nih.govreddit.com

The flexible cyclohexane (B81311) ring in this compound can adopt several conformations, with the chair form being the most stable. The presence of the methyl and acetate (B1210297) substituents on the same carbon atom (C1) leads to two distinct chair conformers depending on whether the methyl group is in an axial or equatorial position. The acetate group, being larger, will preferentially occupy the equatorial position to minimize steric hindrance.

DFT calculations can precisely quantify the energy differences between these conformers. For the parent cyclohexane molecule, the energy difference between the chair and the metastable twist-boat conformation is significant, with the chair being more stable. iaea.orgjkps.or.kr For this compound, the primary chair conformations involve the interchange of the axial and equatorial positions of the methyl and acetate groups. However, due to the A-value of the acetate group being larger than that of the methyl group, the conformer with the equatorial acetate group is significantly favored.

A potential energy surface scan can be performed by systematically varying key dihedral angles to map the energetic landscape and identify all stable conformers and the transition states that connect them. scribd.com

Table 1: Illustrative Relative Energies of this compound Conformers Calculated by DFT (Note: This data is illustrative and based on principles of conformational analysis for substituted cyclohexanes. Specific experimental or calculated values for this exact molecule are not readily available in the cited literature.)

| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Chair 1 (Major) | C1-Methyl (axial), C1-Acetate (equatorial) | 0.00 | >99 |

| Chair 2 (Minor) | C1-Methyl (equatorial), C1-Acetate (axial) | ~4-5 | <1 |

| Twist-Boat | - | ~5-6 | <<1 |

| Boat | Transition State | ~6-7 | - |

DFT is also employed to calculate the energy barriers for the rotation around single bonds, such as the C-O bond of the ester group. researchgate.net This rotation is not entirely free due to steric and electronic effects. By performing a relaxed scan of the potential energy surface, where the dihedral angle of interest is varied incrementally and the rest of the molecular geometry is optimized at each step, the energy profile for the rotation can be obtained. mdpi.com The rotational barrier is the energy difference between the lowest energy (staggered) conformation and the highest energy (eclipsed) transition state. biomedres.usbiomedres.us

For this compound, the rotation of the acetyl group around the C1-O bond is a key dynamic feature. The barrier height provides insight into the flexibility of this functional group.

Table 2: Illustrative Rotational Barrier Calculation for the C(O)-O Bond in this compound (Note: The following data is a hypothetical representation of results from a DFT calculation, based on typical values for esters.)

| Parameter | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

| Ground State | 180° (anti-periplanar) | 0.0 |

| Transition State | 0° (syn-periplanar) | 8.5 |

| Rotational Barrier | 8.5 |

Ab Initio and Semi-Empirical Methods in Conformational Analysis

While DFT is a form of ab initio ("from the beginning") method, the term often refers to wavefunction-based theories like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2). ijert.org These methods are based entirely on quantum mechanics and fundamental physical constants without empirical parameters. ijert.org They can provide highly accurate results, especially with large basis sets, and serve as a benchmark for other methods. researchgate.net

Semi-empirical methods, such as AM1 and PM3, are computationally less expensive because they use parameters derived from experimental data to simplify some of the complex integrals in the calculations. libretexts.orgrsc.org This speed allows for the study of larger molecules or more extensive conformational searches. researchgate.net However, their accuracy is dependent on the quality of the parameterization for the specific types of molecules being studied. rsc.org

For this compound, both sets of methods can be used for conformational analysis. A typical approach might involve an initial broad conformational search using a faster semi-empirical method, followed by geometry optimization and energy refinement of the most stable conformers using higher-level ab initio or DFT methods. libretexts.org

Table 3: Comparison of Relative Conformational Energies (kcal/mol) for Cyclohexane using Different Methods (Note: Data adapted from studies on cyclohexane to illustrate the performance of different computational methods.)

| Method | Basis Set | ΔE (Twist-Boat vs. Chair) |

| HF | 3-21G | 6.52 |

| B3LYP (DFT) | 6-31G(d) | 6.21 |

| MP2 | 6-31G(d) | 6.05 |

| Experimental | - | ~5.5 |

This table demonstrates the variance in results depending on the theoretical level, with higher-level methods generally providing better agreement with experimental values. reddit.com

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the dynamic nature of this compound, including conformational changes like ring flips and substituent rotations over time. nih.govmdpi.com

An MD simulation would typically involve placing a model of this compound in a simulated solvent box (e.g., water or a nonpolar solvent) and running the simulation for a period of nanoseconds to microseconds. rsc.org The resulting trajectory provides a detailed movie of the molecular motions, allowing for the exploration of the conformational landscape and the calculation of thermodynamic properties. nih.gov Analysis of the simulation can reveal the preferred conformations, the frequency of transitions between them, and the influence of the solvent on molecular structure and dynamics. mdpi.com

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific physicochemical property. wikipedia.orgprotoqsar.com These models are developed by finding a statistical correlation between calculated molecular descriptors (numerical representations of molecular properties) and an experimentally measured activity for a series of related compounds. mdpi.com

For this compound, a QSAR model could be developed to predict properties like its odor profile, toxicity, or binding affinity to a specific receptor, provided a dataset of similar ester compounds with known activities is available. nih.gov

Steps to build a QSAR model for esters might include:

Data Collection: Assembling a training set of various ester compounds with measured biological activity (e.g., IC50 values for enzyme inhibition).

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound, such as steric (e.g., molecular volume), electronic (e.g., dipole moment), and lipophilic (e.g., logP) properties. nih.gov

Model Development: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a mathematical equation linking the most relevant descriptors to the activity. protoqsar.com

Validation: Testing the model's predictive power on an external set of compounds not used in the model development. mdpi.com

An illustrative QSAR equation might look like: log(1/C) = β₀ + β₁ (logP) + β₂ (Dipole Moment) + β₃ (Molecular Weight)

Theoretical Kinetic Studies of Reaction Pathways

Theoretical kinetic studies use computational methods to investigate the mechanisms and rates of chemical reactions. ias.ac.in For this compound, a key reaction is ester hydrolysis, which can be catalyzed by either acid or base. acs.orgias.ac.in

Using DFT or high-level ab initio methods, the entire reaction pathway can be mapped out. nih.gov This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.

Identifying Transition States: Finding the highest energy structure along the reaction coordinate that connects reactants and products. This is a critical step, as the energy of the transition state determines the activation energy of the reaction. researchgate.net

Calculating Activation Energy (Ea): The energy difference between the transition state and the reactants provides the activation energy, which is a key parameter in the Arrhenius equation for determining the reaction rate constant.

These calculations can elucidate the step-by-step mechanism, for example, confirming whether the hydrolysis proceeds through a concerted or stepwise pathway involving a tetrahedral intermediate. acs.orgacs.org

Table 4: Illustrative Calculated Energies for the Hydrolysis of an Ester (Note: This data is hypothetical and serves to illustrate the outputs of a theoretical kinetic study.)

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | Ester + H₂O | 0.0 |

| Transition State 1 | Formation of tetrahedral intermediate | +15.2 |

| Tetrahedral Intermediate | Stable intermediate species | +5.4 |

| Transition State 2 | Breakdown of intermediate | +12.8 |

| Products | Carboxylic Acid + Alcohol | -4.5 |

of this compound Remain Undisclosed in Public Research

Despite the growing application of computational chemistry in characterizing molecular properties, a thorough search of publicly available scientific literature reveals a significant gap in the theoretical analysis of this compound. Specifically, detailed studies employing Time-Dependent Density Functional Theory (TDDFT) to elucidate the electronic properties of this compound are not presently available.

Time-Dependent Density Functional Theory is a powerful quantum mechanical method used to predict the electronic absorption spectra and other excited-state properties of molecules. By applying TDDFT, researchers can calculate key parameters such as vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., n → π* or π → π*). This information is crucial for understanding a molecule's photochemistry, its interaction with light, and its potential applications in materials science and photobiology.

For a molecule like this compound, a TDDFT study would typically involve:

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule in its ground electronic state.

Frequency Calculations: Confirming that the optimized structure corresponds to a true energy minimum.

TDDFT Calculations: Simulating the electronic excitations from the ground state to various excited states.

The output of such a study would be a set of data detailing the electronic transitions, which could be presented in a table format.

Hypothetical Data from a TDDFT Study

Had such research been conducted and published, one might expect a data table similar to the hypothetical example below, showcasing the calculated electronic transitions for this compound.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S1 | Value | Value | Value | HOMO -> LUMO |

| S2 | Value | Value | Value | HOMO-1 -> LUMO |

| S3 | Value | Value | Value | HOMO -> LUMO+1 |

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

The absence of such studies in the public domain means that a detailed, data-driven discussion of the electronic properties of this compound from a theoretical standpoint is not possible at this time. Future computational research will be necessary to fill this knowledge void and provide a deeper understanding of the photophysical behavior of this compound.

Role of 1 Methylcyclohexyl Acetate in Advanced Organic Synthesis and Materials Science

A Foundational Building Block for Complex Molecule Synthesis

The molecular structure of (1-Methylcyclohexyl)acetate provides a versatile scaffold for the construction of more intricate chemical entities. Its cyclohexyl ring offers a robust, three-dimensional framework that can be further functionalized, while the acetate (B1210297) group provides a reactive handle for a variety of chemical transformations. This dual functionality makes it a sought-after starting material in multi-step synthetic sequences.

Crafting Intermediates for Pharmaceuticals and Agrochemicals

This compound and its derivatives play a crucial role in the synthesis of intermediates for the pharmaceutical and agrochemical industries. openmedicinalchemistryjournal.comnih.gov For instance, derivatives such as 1-methyl-1-cyclohexanecarboxylic acid chloride are employed as reagents in the synthesis of new pharmaceutical compounds. lookchem.com The cyclohexyl moiety is a common structural motif in many biologically active molecules, and this compound provides a convenient entry point to this important chemical space. One notable application is in the synthesis of analogues of Fasudil, a potent Rho-kinase inhibitor, where the cyclohexyl group was found to be critical for its activity against Mycobacterium tuberculosis. nih.gov

A one-pot synthesis route has been developed for chemical delivery systems of gamma-aminobutyric acid (GABA) and its analogues, such as gabapentin, which involves the use of cyclohexyl-based acetate derivatives. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com This streamlined approach, involving consecutive esterification, amidation, methylation, and reduction, highlights the utility of these compounds in creating complex pharmaceutical agents with improved efficiency. openmedicinalchemistryjournal.com

| Application | Intermediate/Derivative | Therapeutic/Agrochemical Area |

| Pharmaceutical Synthesis | 1-methyl-1-cyclohexanecarboxylic acid chloride | Drug Development |

| Antitubercular Agents | Fasudil analogues with a cyclohexyl group | Infectious Diseases |

| GABAergic Drug Delivery | Cyclohexyl-based acetate derivatives | Neurology |

A Precursor for Unnatural Amino Acids

The synthesis of unnatural amino acids is a rapidly expanding field in chemical biology and medicinal chemistry, offering novel building blocks for peptides and proteins with enhanced properties. nih.govprinceton.edu this compound derivatives have emerged as valuable precursors in this area. diva-portal.org Specifically, photoredox catalysis has enabled the use of alcohols derived from these esters as radical precursors for coupling with imines to form precursors to unnatural α-amino acids. diva-portal.org This method is advantageous due to the use of abundant starting materials and mild reaction conditions. diva-portal.org The development of stereoselective methods, such as those employing chiral sulfinyl imines, allows for the synthesis of enantiomerically enriched unnatural amino acids, which are crucial for the development of new therapeutics. chemrxiv.org

Applications in the Production of Specialty Chemicals

Beyond the life sciences, this compound finds application in the production of various specialty chemicals. ontosight.ai It is utilized as a solvent in the production of hydrogen peroxide by the anthraquinone (B42736) process, where it effectively dissolves the quinone organics. chemball.comgoogle.com Its solvent properties also extend to other materials such as greases, rosins, and various polymers. chemball.com Furthermore, it can be used as an additive in paint solvents and has applications in the fragrance industry. ontosight.aichemball.com The synthesis of 2-methylcyclohexyl acetate, a related compound, is often achieved through the hydrogenation of o-cresol (B1677501) followed by esterification with acetic acid. google.com

Paving the Way for Novel Synthetic Routes to Diversified Analogs

Research continues to expand the synthetic utility of this compound through the development of novel routes to a diverse range of its analogs. openmedicinalchemistryjournal.com For example, a solvent-free method for preparing ortho-methylcyclohexyl acetate has been reported, which offers advantages in terms of safety, energy consumption, and product yield. google.com The synthesis of fluorinated cyclohexylamine (B46788) building blocks has also been achieved, starting from derivatives of methylcyclohexane (B89554). beilstein-journals.org These new synthetic methodologies not only provide access to a wider variety of structurally diverse compounds but also often do so with improved efficiency and sustainability. openmedicinalchemistryjournal.com

Future Research Directions and Emerging Trends

Exploration of New Catalytic Systems for Sustainable Synthesis

The synthesis of (1-Methylcyclohexyl)acetate, traditionally achieved through the esterification of 1-methylcyclohexanol (B147175) with acetic acid or its anhydride (B1165640), is a prime target for catalytic innovation. Future research is trending away from conventional homogeneous acid catalysts toward more sustainable and reusable systems.

A significant area of exploration involves the development of heterogeneous solid acid catalysts . These materials offer distinct advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions. google.comwipo.int Research efforts are likely to focus on tailoring materials like zeolites, sulfated metal oxides, and ion-exchange resins to optimize both activity and selectivity for the esterification of tertiary alcohols like 1-methylcyclohexanol. researchgate.net The goal is to design catalysts that minimize side reactions and maximize yield under energy-efficient conditions.

Another promising frontier is biocatalysis , utilizing enzymes such as lipases as catalysts. Enzymatic esterification offers high selectivity under mild temperature and pH conditions, reducing energy consumption and by-product formation. Future work will likely involve screening for novel lipases with high stability and activity towards sterically hindered tertiary alcohols or engineering existing enzymes to enhance their performance for producing this compound.

| Catalyst Type | Potential Advantages for this compound Synthesis | Future Research Focus |

| Heterogeneous Solid Acids | Easy separation, reusability, reduced corrosion and waste. google.com | Design of catalysts (e.g., zeolites, resins) with optimized pore structure and acidity for tertiary alcohol esterification. researchgate.net |

| Enzymatic Catalysts (Lipases) | High selectivity, mild reaction conditions, reduced energy consumption. | Screening and engineering of lipases for enhanced activity and stability with sterically hindered substrates. |

| Novel Homogeneous Catalysts | High activity and selectivity. | Development of recyclable systems (e.g., cobalt-based complexes) for oxidative esterification under mild conditions. acs.org |

Advanced Computational Modeling of Reactivity and Selectivity

Computational chemistry is becoming an indispensable tool for accelerating process development and optimizing reaction conditions. For this compound, advanced modeling techniques are expected to provide unprecedented insight into its synthesis and reactivity.

Thermodynamic and Kinetic Modeling: The use of sophisticated equations of state, such as the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT), is an emerging trend. amofor.dewikipedia.org Future research will likely apply PC-SAFT and its variants (e.g., PCP-SAFT for polar systems) to model the phase behavior of reaction mixtures involving this compound. researchgate.netacs.org This allows for the accurate prediction of vapor-liquid and liquid-liquid equilibria, which is crucial for designing and optimizing separation processes like reactive distillation. Such models can predict the influence of temperature, pressure, and solvent choice on reaction kinetics and equilibrium, minimizing the need for extensive experimental work. rsc.org

Reactor and Process Simulation: Computational Fluid Dynamics (CFD) is a powerful tool for analyzing and optimizing reactor performance. tridiagonal.comyoutube.com Future studies will employ CFD to simulate the fluid dynamics, heat transfer, and mass transfer within reactors used for this compound synthesis. researchgate.netaip.orgmdpi.com This can help in identifying mixing inefficiencies, optimizing impeller design, and ensuring uniform temperature distribution, ultimately leading to improved yield and product consistency. tridiagonal.com

| Modeling Technique | Application for this compound | Anticipated Outcome |